1-[3-(Phenylethynyl)benzoyl]-4-piperidinecarboxamide, also known as JNJ-5234801, is a synthetically derived organic compound that has been studied for its potential anxiolytic properties. [] It belongs to a class of compounds known as atypical anxiolytics, which are differentiated from traditional benzodiazepine anxiolytics due to their distinct chemical structure and pharmacological profiles. [] In preclinical studies, JNJ-5234801 demonstrated anxiolytic effects in animal models without exhibiting certain central nervous system side effects commonly associated with benzodiazepines. [] This compound is considered structurally novel and has been the subject of research exploring its potential therapeutic applications, particularly in the context of anxiety and alcohol use disorders. []
Preclinical studies have investigated the potential application of 1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide in reducing alcohol intake. [] In alcohol-preferring rat models, acute administration of JNJ-5234801 showed a dose-dependent reduction in alcohol consumption without significantly impacting food or water intake. [] Subchronic administration of the compound also demonstrated a reduction in alcohol intake, which was comparable to the effects observed with naltrexone, a medication used in alcohol use disorder treatment. [] Notably, JNJ-5234801 showed a potentially favorable profile regarding alcohol intake and related measures compared to naltrexone. []
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: 13538-21-1
CAS No.: